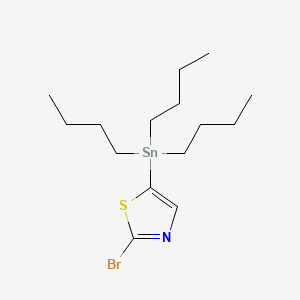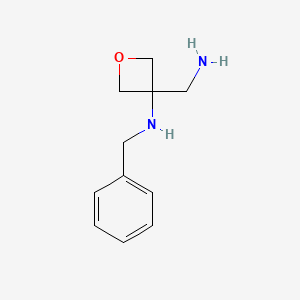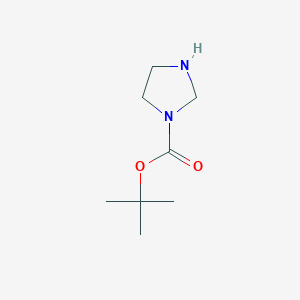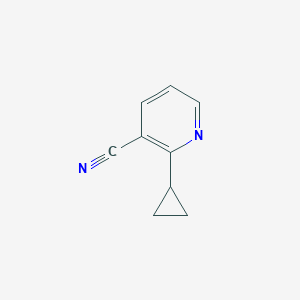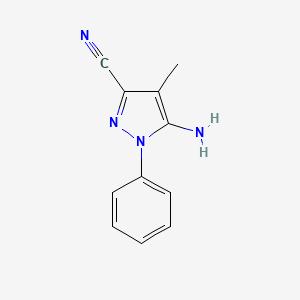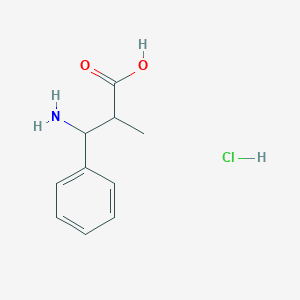
3-氨基-2-甲基-3-苯基丙酸盐酸盐
描述
3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₂·HCl and a molecular weight of 215.68 g/mol. This compound is a derivative of beta-alanine, featuring an amino group and a phenyl ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically begins with phenylalanine or its derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under acidic conditions, often using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity.
Purification: The compound is purified using crystallization techniques to remove impurities and obtain the desired product in high purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The compound can undergo reduction reactions to produce different functional groups.
Substitution: The phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated phenyl derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the study of amino acid metabolism and protein synthesis. Medicine: It is explored for its potential therapeutic applications, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. The specific pathways and molecular targets depend on the context of its application, whether in drug design or biochemical research.
相似化合物的比较
3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride: This compound differs by having a hydroxyl group instead of a hydrogen atom on the second carbon.
Phenylalanine: A naturally occurring amino acid with a similar phenyl ring structure.
Uniqueness: 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific structural features, which make it suitable for certain synthetic applications and biological studies that other similar compounds may not be able to fulfill.
属性
IUPAC Name |
3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVTRMGOUQUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)




![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
